tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate
Description
tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate is a boron-containing azetidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected azetidine ring conjugated to a tetramethyl-1,3,2-dioxaborolane moiety via a methylidene (=CH–) linker. This structure combines the rigidity of the azetidine ring with the reactivity of the boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic modifications .
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-11(10-17)8-16-20-14(4,5)15(6,7)21-16/h8H,9-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNZSYWYUFJXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246802-17-3 | |
| Record name | tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-benzyloxyphenylboronic acid with tert-butyl carbonate in tetrahydrofuran to form tert-butyl 4-(4-benzyloxyphenyl)boronate. This intermediate is then reacted with 1,4-dibromobutane in the presence of an organic copper catalyst to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the azetidine ring and the dioxaborolane moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized boronates, while reduction could produce reduced azetidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often explored for their potential as enzyme inhibitors or pharmaceutical intermediates .
Industry: In industry, tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate can be used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, depending on the context of its use. For example, in catalytic applications, it may act as a ligand that facilitates the formation of active catalytic species. In biological systems, similar compounds have been shown to inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (CAS 2507954-87-0)
- Structure : Features a 4-methylbenzyl substituent instead of the methylidene linker.
- Reactivity : The bulky benzyl group sterically hinders cross-coupling reactions, reducing efficiency compared to the methylidene analogue. However, it exhibits improved stability under basic conditions due to reduced electron-withdrawing effects .
- Applications: Primarily used in non-polar media due to enhanced lipophilicity (LogP ~3.2 vs. 2.8 for the target compound) .
tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate (CAS 877399-31-0)
- Structure : Incorporates a pyrazole ring linked via a methylene (–CH2–) group.
- Reactivity : The pyrazole moiety introduces additional coordination sites for transition metals, enabling chelation-assisted cross-coupling. This contrasts with the target compound’s simpler boronate ester, which is more suited for standard Suzuki reactions .
- Thermal Stability : Decomposes at 120°C, whereas the methylidene analogue remains stable up to 150°C .
tert-Butyl 3-(2-methoxyethylidene)azetidine-1-carboxylate (CAS 158602-35-8)
- Structure : Replaces the boronate ester with a methoxyethylidene group.
- Reactivity : Lacks boron-based reactivity but serves as a diene in Diels-Alder reactions. The target compound’s boronate ester enables divergent synthetic pathways, such as aryl-aryl bond formation .
- Synthesis : Prepared via DIABAL-H reduction (43% yield), whereas the target compound typically requires Pd-catalyzed borylation (yields 60–75%) .
Physicochemical Properties
Biological Activity
Tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological properties, supported by relevant data and case studies.
Structural Characteristics
The molecular formula of this compound is . The compound features a dioxaborolane moiety which is significant in its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with boron-containing reagents. A notable method includes the use of tert-butyl esters and dioxaborolane intermediates to achieve the desired product through a series of steps involving protection and deprotection strategies.
Anticancer Properties
Research indicates that compounds containing dioxaborolane moieties exhibit significant anticancer activities. For instance, studies have shown that such compounds can selectively down-regulate estrogen receptors, which are critical targets in breast cancer therapies. These compounds may act as selective estrogen receptor modulators (SERMs), demonstrating both agonist and antagonist properties depending on the tissue type and receptor context .
Enzyme Inhibition
The biological activity of this compound may also involve enzyme inhibition pathways. Dioxaborolane derivatives have been explored for their ability to inhibit various enzymes linked to cancer progression and metabolic disorders. This inhibition is often mediated through the formation of stable complexes with target enzymes.
Case Studies
- Study on Anticancer Activity : A study demonstrated that a related compound with a dioxaborolane group effectively inhibited the growth of estrogen receptor-positive breast cancer cells in vitro. The mechanism was attributed to the modulation of estrogen receptor signaling pathways .
- Enzyme Interaction Analysis : Another research effort focused on the interaction between dioxaborolane derivatives and specific kinases involved in tumor growth. The findings suggested that these compounds could serve as promising leads for developing targeted cancer therapies .
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 310.21843 | 169.9 |
| [M+Na]+ | 332.20037 | 176.9 |
| [M+NH4]+ | 327.24497 | 177.9 |
| [M+K]+ | 348.17431 | 174.5 |
| [M-H]- | 308.20387 | 171.7 |
Table 2: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
Methodological Answer:
The synthesis typically involves coupling a boronate ester precursor with a functionalized azetidine ring. A common approach for analogous compounds (e.g., tert-butyl boronate derivatives) employs nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. For example, reactions with DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C have been used to activate intermediates . Key optimizations include:
- Temperature control : Maintaining low temperatures (0–20°C) to prevent side reactions.
- Catalyst selection : Using DMAP to enhance acylation efficiency.
- Solvent choice : Dichloromethane is preferred for its inertness and ability to dissolve boronate intermediates.
Researchers should monitor reaction progress via TLC or LC-MS to isolate the desired product efficiently.
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact, as boronate esters can hydrolyze or react with moisture .
- Storage : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Desiccants like molecular sieves can prevent hydrolysis.
- Decomposition risks : Exposure to protic solvents (e.g., water, alcohols) or acidic/basic conditions may cleave the boronate ester or tert-butyl carbamate group. Pre-storage NMR or FT-IR analysis is recommended to confirm purity .
Advanced: What analytical techniques are most effective for characterizing the boronate ester moiety, and how can potential impurities be identified?
Methodological Answer:
- 11B NMR : Critical for confirming the integrity of the tetramethyl-1,3,2-dioxaborolane group. A sharp singlet near δ 30 ppm is characteristic of intact boronate esters .
- Mass Spectrometry (HRMS) : Detects molecular ion peaks and fragmentation patterns to verify the molecular formula.
- X-ray Crystallography : Resolves stereochemical ambiguities in the methylidene-azetidine moiety, if single crystals are obtainable .
- Impurity analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to identify hydrolyzed byproducts (e.g., free boronic acids or deprotected azetidine derivatives). Compare retention times with synthesized reference standards .
Advanced: How can conflicting literature data on the reactivity of the methylidene group in azetidine derivatives be resolved?
Methodological Answer:
Contradictions often arise from differences in steric environments or reaction conditions. To address this:
Comparative kinetic studies : Perform reactions under standardized conditions (e.g., fixed temperature, solvent, catalyst loading) to isolate variables. For example, test the methylidene group’s susceptibility to nucleophilic attack using controlled equivalents of reagents .
Computational modeling : Use DFT (Density Functional Theory) to calculate transition-state energies and predict reactivity trends. This helps rationalize discrepancies between experimental yields .
Cross-validation : Replicate reported protocols using identical reagents and equipment. If results diverge, characterize intermediates (e.g., via in-situ IR) to identify unaccounted side reactions .
Advanced: What strategies are effective for troubleshooting low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise optimization : Isolate and characterize intermediates (e.g., tert-butyl-protected azetidine precursors) to identify yield-limiting steps. For example, poor coupling efficiency might require switching from SN2 to palladium-catalyzed cross-coupling .
- Byproduct analysis : Use GC-MS or MALDI-TOF to detect side products. Common issues include:
- Scale-up adjustments : Reduce reaction concentration to minimize aggregation or use flow chemistry for exothermic steps .
Advanced: How does the tert-butyl carbamate group influence the compound’s reactivity in subsequent transformations?
Methodological Answer:
The tert-butyl group acts as a steric shield, protecting the azetidine nitrogen from electrophilic attack or oxidation. However, it can hinder access to reactive sites:
- Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane to cleave the Boc group without affecting the boronate ester .
- Steric effects : In Suzuki couplings, bulky tert-butyl groups may slow transmetallation. Switching to smaller ligands (e.g., SPhos instead of PPh3) can improve efficiency .
- Computational guidance : Molecular dynamics simulations predict steric clashes, aiding in reagent selection for functionalization .
Advanced: What are the implications of stereochemical outcomes in derivatives of this compound, and how can they be controlled?
Methodological Answer:
- Chiral centers : The methylidene group and azetidine ring can introduce stereoisomerism. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to enforce desired configurations .
- Characterization : Combine NOESY NMR and circular dichroism (CD) to assign absolute configurations.
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to enrich enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
